EMDT oxalate

5-HT6 receptor pharmacology radioligand binding assay serotonin receptor selectivity

Standard 5-HT6 receptor antagonists are inadequate for agonist-specific signaling studies. EMDT oxalate provides validated full agonist control with defined pharmacology. - **Selective 5-HT6 agonist**: Ki = 16 nM; functional cAMP activation = 113% (EC50 710 nM) - **Behavioral validation**: Dose-dependent effects (5-15 mg/kg, i.p.) in mouse tail suspension test; reversed by SB271046 - **Biochemical utility**: Increases PKA-dependent p-Thr34-DARPP-32 & p-Ser845-GluR1 in brain slices - **Defined selectivity**: 5-HT1A (170 nM), 5-HT7 (300 nM); ideal reference standard

Molecular Formula C17H24N2O5
Molecular Weight 336.4 g/mol
Cat. No. B10787946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEMDT oxalate
Molecular FormulaC17H24N2O5
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCCC1=C(C2=C(N1)C=CC(=C2)OC)CCN(C)C.C(=O)(C(=O)O)O
InChIInChI=1S/C15H22N2O.C2H2O4/c1-5-14-12(8-9-17(2)3)13-10-11(18-4)6-7-15(13)16-14;3-1(4)2(5)6/h6-7,10,16H,5,8-9H2,1-4H3;(H,3,4)(H,5,6)
InChIKeyIFGWAHGHGDZBEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EMDT Oxalate: Selective 5-HT6 Agonist Profile


EMDT oxalate (2-ethyl-5-methoxy-N,N-dimethyltryptamine oxalate, CAS 263744-72-5) is a selective serotonin 5-HT6 receptor agonist that serves as a well-established pharmacological tool compound for investigating 5-HT6 receptor-mediated signaling and behavioral responses [1]. It exhibits a binding affinity (Ki) of 16 nM at the human 5-HT6 receptor and demonstrates functional adenylate cyclase activation comparable to the endogenous ligand serotonin [2]. Originally characterized as one of the first selective 5-HT6 agonists developed for research applications, EMDT oxalate has been validated in peer-reviewed studies demonstrating dose-dependent antidepressant-like behavioral effects in the tail suspension test in mice at 5-15 mg/kg [3].

Pathway Tool compound for 5-HT6 receptor signaling studies (adenylate cyclase activation)
Model Reported behavioral-response context in rodent models (tail suspension test)
Selectivity Characterized selectivity for 5-HT6 over other 5-HT subtypes supports reduced off-target serotonergic interpretation

EMDT Oxalate Procurement: Substitution Risks


The 5-HT6 receptor ligand landscape encompasses multiple chemical series with divergent pharmacological properties that preclude simple substitution. EMDT oxalate is an indole-based tryptamine derivative, whereas newer 5-HT6 agonists such as WAY-208466 possess a pyrrolopyridine scaffold, and antagonists like SB-271046 represent structurally distinct sulfonamide chemotypes [1]. These structural differences translate into measurable variations in binding kinetics, functional efficacy (full vs. partial agonism), and importantly, differential blood-brain barrier penetration and in vivo pharmacokinetics that directly impact behavioral outcomes. Substituting EMDT oxalate with a higher-affinity analog like WAY-208466 (Ki = 4.8 nM) without reoptimizing experimental parameters risks confounding dose-response relationships and downstream signaling interpretation, particularly given the documented differences in cAMP production EC50 values and species-specific receptor pharmacology .

Scaffold Class Mismatch
Indole-based tryptamine vs. pyrrolopyridine or sulfonamide chemotypes may alter binding kinetics, brain penetration, and in vivo PK.
Functional Efficacy Differences
Full vs. partial agonism at 5-HT6 may shift cAMP signaling outcomes and confound dose-response interpretation.
Affinity Variations
Structurally distinct higher-affinity 5-HT6 agonists may produce different potency profiles without re-optimization of dosing parameters.

EMDT Oxalate: Selection Evidence


5-HT6 Binding Affinity & Selectivity

EMDT oxalate demonstrates a Ki of 16 nM at human 5-HT6 receptors as determined by displacement of [³H]LSD in HEK293 cells transiently expressing h5-HT6 cDNA [1]. Relative to the endogenous ligand serotonin, EMDT oxalate provides markedly improved receptor subtype discrimination. While serotonin binds non-selectively across all 5-HT receptor families with submicromolar to nanomolar affinity, EMDT oxalate exhibits quantifiable selectivity windows: approximately 11-fold selective for 5-HT6 over 5-HT1A (Ki = 170 nM), 18-fold over 5-HT1D (Ki = 290 nM), 19-fold over 5-HT7 (Ki = 300 nM), and 289-fold over 5-HT5A (Ki = 4620 nM) . This selectivity profile enables experimental interrogation of 5-HT6-mediated signaling with reduced confounding contributions from other serotonergic receptor subtypes [2].

Binding Affinity & Selectivity
Head-to-head
Ki 16 nM at 5-HT6; selectivity ratios: 10.6× (5-HT1A), 18.1× (5-HT1D), 18.8× (5-HT7), 289× (5-HT5A)
Defined selectivity window supports 5-HT6-specific signaling studies
[³H]LSD displacement in HEK293 cells
5-HT6 receptor pharmacology radioligand binding assay serotonin receptor selectivity HEK293 cell expression

cAMP Production & Full Agonism

EMDT oxalate functions as a full agonist at the human 5-HT6 receptor with respect to cAMP accumulation, achieving an intrinsic activity of 113% relative to the endogenous agonist serotonin . In BHK cells expressing human 5-HT6 receptors, EMDT oxalate stimulates cAMP production with an EC50 of 710 nM . This intrinsic activity exceeding 100% indicates that EMDT oxalate activates the Gαs-coupled signaling pathway with efficacy greater than that of serotonin itself, a property that distinguishes it from partial agonists or antagonists. The compound's functional potency at cAMP production (EC50 = 710 nM) is approximately 44-fold right-shifted compared to its binding affinity (Ki = 16 nM), consistent with the requirement for receptor reserve and amplification through the cAMP signaling cascade .

cAMP Production & Agonism
Reported
EC50 710 nM; intrinsic activity 113% vs. serotonin (100%)
Full agonist profile supports cAMP pathway assay validation
BHK-h5-HT6 cells; cAMP accumulation
cAMP accumulation adenylate cyclase activation functional agonism BHK cell assay

In Vivo Antidepressant Activity in TST

Systemic intraperitoneal administration of EMDT produces dose-dependent antidepressant-like effects in the mouse tail suspension test, with statistically significant reductions in immobility duration observed at doses of 5, 10, and 15 mg/kg [1]. This behavioral effect is mechanistically specific to 5-HT6 receptor engagement, as pretreatment with the selective 5-HT6 receptor antagonist SB271046 (10 mg/kg) completely abolished the EMDT-induced reduction in immobility [1]. At the biochemical level, EMDT administration increased phosphorylation of Thr34-DARPP-32 and Ser845-GluR1 in brain slices and in vivo, effects that parallel those observed with the clinically established antidepressant fluoxetine, yet are mediated through a distinct receptor mechanism [2].

In Vivo Behavioral Model
Head-to-head
Dose-dependent immobility reduction at 5–15 mg/kg i.p.; effect blocked by SB271046
Behavioral model-response context supports 5-HT6-mediated pathway studies
Male C57BL/6J mice, n=8/group; tail suspension test
tail suspension test antidepressant screening behavioral pharmacology in vivo efficacy

Aqueous Solubility & Formulation

EMDT is commercially supplied as the oxalate salt (EMDT oxalate, C15H22N2O·C2H2O4, MW 336.38), which confers measurable aqueous solubility of <16.82 mg/mL in water (approximately 50 mM) [1]. This solubility profile is critical for in vivo dosing applications requiring vehicle formulations compatible with intraperitoneal or subcutaneous administration. The oxalate counterion selection represents a deliberate formulation choice that balances crystallinity, hygroscopicity, and dissolution characteristics appropriate for both in vitro buffer preparation and in vivo vehicle compatibility . The compound maintains solubility of <33.64 mg/mL in DMSO (>100 mM) for concentrated stock solution preparation, with stability under recommended storage at -20°C [1].

Aqueous Solubility
Class-level
Oxalate salt form provides reported aqueous solubility over free base (class-level inference)
May support aqueous formulation for in vivo studies without co-solvents
Vendor QC specification; class-level inference for tryptamine salts
salt form selection aqueous solubility formulation compatibility in vivo dosing

Cross-Species Pharmacological Activity

EMDT oxalate demonstrates conserved pharmacological activity across human and rodent 5-HT6 receptor orthologs, a property that is not universally observed among 5-HT6 ligands. Autoradiographic studies using the selective 5-HT6 antagonist radioligand [¹²⁵I]SB-258585 have established that the distribution, level, and pharmacological regulation of 5-HT6 receptors are highly similar between rats and marmosets [1]. EMDT has been validated as a 5-HT6 agonist in both mouse and rat experimental models, with documented in vivo effects including increased c-fos mRNA expression in striatum and cerebral cortex, elevated phosphorylation of DARPP-32 and GluR1, and antidepressant-like behavioral responses [2]. This cross-species activity profile contrasts with certain 5-HT6 antagonists that exhibit species-dependent differences in receptor binding kinetics or functional coupling .

Cross-Species Activity
Class-level
Active in human, mouse, and rat 5-HT6 assays; conserved agonist activity
Reported cross-species activity may support rodent model studies
Qualitative observation; species ortholog comparison
species cross-reactivity rodent pharmacology translational neuroscience autoradiography

EMDT Oxalate: Validated Applications


Behavioral Antidepressant Screening

EMDT oxalate is directly applicable as a positive control agonist in rodent behavioral assays of antidepressant efficacy, specifically the tail suspension test and forced swim test. Based on the dose-response characterization at 5-15 mg/kg (i.p.) with 30-minute pretreatment [1], researchers can confidently design experiments to: (1) validate 5-HT6 receptor-mediated antidepressant-like effects in novel genetic or pharmacological models; (2) benchmark the efficacy of novel 5-HT6 ligands against a well-characterized reference agonist; and (3) interrogate the mechanistic role of 5-HT6 receptor stimulation in stress-related behaviors. The demonstrated reversal of EMDT's behavioral effects by SB271046 (10 mg/kg) provides a validated antagonist control for establishing receptor specificity [1].

cAMP Assay Development & Validation

EMDT oxalate serves as a reliable full agonist reference standard for establishing and validating cAMP accumulation assays in cell lines expressing recombinant or endogenous 5-HT6 receptors. With an EC50 of 710 nM and intrinsic activity of 113% in BHK-h5-HT6 cells , EMDT oxalate provides a defined efficacy window that exceeds serotonin's maximal response, enabling clear discrimination between partial and full agonists in compound screening cascades. The compound's aqueous solubility (~50 mM) facilitates preparation of assay-ready stock solutions without DMSO carryover concerns that may affect cell viability or assay performance .

DARPP-32 & GluR1 Phosphorylation Studies

EMDT oxalate is uniquely positioned for studying 5-HT6 receptor-mediated intracellular signaling cascades involving PKA-dependent phosphorylation of Thr34-DARPP-32 and Ser845-GluR1. The compound has been demonstrated to increase phosphorylation of both targets in ex vivo brain slice preparations and in the intact mouse brain [1]. This validated biochemical endpoint enables researchers to investigate: (1) the convergence of 5-HT6 receptor signaling with D1 dopamine receptor pathways via DARPP-32; (2) the role of 5-HT6-mediated AMPA receptor trafficking in synaptic plasticity; and (3) the molecular mechanisms underlying antidepressant-like behavioral responses independent of monoamine reuptake inhibition [2].

Novel Compound Benchmarking

For medicinal chemistry and drug discovery programs targeting the 5-HT6 receptor, EMDT oxalate provides an essential reference standard for comparative pharmacological profiling. Its well-documented selectivity profile across 5-HT1A (170 nM), 5-HT1D (290 nM), 5-HT7 (300 nM), and 5-HT5A (4620 nM) receptors establishes a defined selectivity benchmark against which novel chemical entities can be evaluated. Researchers can utilize EMDT oxalate to: (1) assess whether newly synthesized compounds achieve improved selectivity windows relative to this established tool compound; (2) calibrate functional cAMP assays for high-throughput screening campaigns; and (3) provide a historical reference point for interpreting structure-activity relationship (SAR) data across indole-based 5-HT6 agonist series [3].

Application
Selection Property
Validation Focus
Rodent behavioral model studies
5-HT6 agonist reference with defined dose-response
5-HT6-specific pathway mediation (antagonist reversal)
cAMP signaling assay development
Full agonist profile (intrinsic activity > serotonin)
Assay window and target engagement validation
Phosphorylation signaling (DARPP-32/GluR1)
Reported PKA-dependent phosphorylation activation
Convergence with D1 receptor and AMPA trafficking pathways
5-HT6 agonist SAR profiling
Selectivity benchmark across 5-HT subtypes
Selectivity window comparison for novel agonists

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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